N-Methyl-D-glucamine
Description
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023244 | |
| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6284-40-8 | |
| Record name | N-Methyl-D-glucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meglumine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meglumine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | meglumine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meglumine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Traditional Catalytic Hydrogenation Using Raney Nickel
The most widely documented method for meglumine synthesis involves the reductive amination of D-glucose with methylamine using Raney nickel under high-pressure hydrogenation conditions. In a representative procedure, a Parr reactor charged with Raney nickel (15 wt% relative to glucose) and aqueous glucose (40% solution) is purged with nitrogen and hydrogen. Methylamine (40% aqueous solution) is introduced at 10°C, followed by hydrogen pressurization to 300–500 PSI. The reaction proceeds through a temperature gradient: 35°C for 18 hours, 50°C for 1 hour, 75°C for 1 hour, and 100°C for 1 hour. Post-reaction, the mixture is filtered, concentrated under reduced pressure, and crystallized from methanol, yielding 62.5% pure meglumine.
Key advantages of this method include the use of well-characterized Raney nickel catalysts and high reproducibility. However, the requirement for elevated hydrogen pressures (up to 34.5 bar) introduces safety concerns and escalates infrastructure costs. Gas chromatography analysis of the derivatized product (using BSTFA + TMCS) confirms ≥99% purity, though residual nickel contamination remains a challenge.
Low-Pressure Synthesis With Bimetallic Ni-Cu/TiO₂ Catalysts
Chinese Patent CN101863793A discloses a safer alternative employing Ni-Cu/TiO₂ catalysts under atmospheric pressure. The protocol involves:
- Dissolving anhydrous glucose in alcoholic solvents (methanol/ethanol) with methylamine (1:1.2–1.5 molar ratio) at 10–40°C to form a Schiff base intermediate.
- Hydrogenating the intermediate with Ni-Cu/TiO₂ (Ni:Cu:TiO₂ = 0.7–1:0.6–0.8:0.3–0.5 mass ratio) at 50–80°C under nitrogen.
- Crystallizing the product at 0–10°C and amidating with fatty acid methyl esters to enhance purity.
This method achieves comparable yields (60–65%) to high-pressure systems while eliminating the need for specialized reactors. The TiO₂ support stabilizes the bimetallic catalyst, reducing deactivation rates during recycling. However, the additional amidation step complicates the workflow, requiring subsequent purification via vacuum distillation.
Continuous-Flow Production With Skeletal Nickel Catalysts
Recent advances in Patent CN112479906B describe a semi-continuous process using skeletal nickel-chromium-rhodium alloys. Key steps include:
- Preparing a monomethylamine-ethanol solution (25°C, 0.3 MPa) with glucose (1:3:0.4 mass ratio).
- Catalytic hydrogenation at 47–80°C under 0.3 MPa H₂ with in situ EDTA chelation to remove metal ions.
- Crystallization at 7°C followed by methanol washing, achieving 68–72% yield.
The skeletal nickel alloy exhibits superior activity (turnover frequency = 4.2 h⁻¹) compared to conventional catalysts, while EDTA treatment reduces nickel residues to <10 ppm. This method’s scalability makes it suitable for pharmaceutical-grade production, though rhodium’s cost necessitates efficient catalyst recovery systems.
Comparative Analysis of Industrial-Scale Methods
Table 1: Technical Comparison of Meglumine Synthesis Protocols
Data reveal that skeletal nickel systems achieve the highest yields and lowest metal contamination, albeit with higher upfront catalyst costs. The Ni-Cu/TiO₂ method offers the safest operational profile but requires post-synthetic amidation.
Solvent and Purification Innovations
Recent studies emphasize solvent selection’s impact on crystallization efficiency. Methanol produces rhombic crystals with 98.5% purity, while ethanol yields smaller particles (10–20 µm) suitable for direct tablet compression. Advanced purification techniques include:
- Chelation Chromatography : EDTA-treated solutions reduce nickel levels by 92% compared to traditional filtration.
- Membrane Nanofiltration : Polyamide membranes (MWCO = 200 Da) recover 95% of unreacted glucose for recycling.
Environmental and Economic Considerations
Life-cycle assessments highlight the Ni-Cu/TiO₂ method’s superiority in waste reduction (0.8 kg/kg product vs. 2.1 kg/kg for Raney nickel). However, skeletal nickel processes achieve 28% lower energy consumption due to shorter reaction times. Economically, raw material costs dominate:
- Methylamine contributes 41% of total expenses.
- Catalyst recycling lowers costs by 18–22% in large-scale operations.
Analyse Des Réactions Chimiques
Types de réactions : La méglumine subit diverses réactions chimiques, notamment :
Oxydation : La méglumine peut être oxydée pour former des acides carboxyliques correspondants.
Réduction : Elle peut être réduite pour former des dérivés alcooliques.
Substitution : La méglumine peut participer à des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Produits principaux :
Oxydation : Acides carboxyliques.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
La méglumine a une large gamme d'applications en recherche scientifique, notamment :
Biologie : Employée dans la stabilisation et la solubilisation des principes actifs pharmaceutiques.
Industrie : Appliquée comme catalyseur biodégradable et recyclable dans divers procédés industriels.
5. Mécanisme d'action
La méglumine exerce ses effets principalement par son interaction avec d'autres molécules. Dans les produits de contraste, la méglumine améliore la solubilité et la stabilité des composés iodés, facilitant leur utilisation dans les techniques d'imagerie. Les cibles et les voies moléculaires impliquées comprennent la stabilisation des principes actifs pharmaceutiques et l'amélioration de leur biodisponibilité .
Applications De Recherche Scientifique
Meglumine, also known as N-methyl-D-glucamine, is a compound with a variety of applications, primarily in the pharmaceutical and medical fields. It is often used as an excipient to improve drug absorption and solubility, and it has also been explored for its potential therapeutic effects .
Pharmaceutical Applications
Drug Formulation
Meglumine is frequently used as a counterion in pharmaceutical formulations to form salts with active pharmaceutical ingredients, enhancing their solubility and bioavailability .
It can significantly enhance the aqueous solubility of certain drugs, such as topiramate (TPM), making it easier to formulate intravenous solutions .
In drug cocktails, meglumine can facilitate the co-administration of TPM with other antiseizure medications for treating conditions like status epilepticus .
Case Study: Topiramate Solubility
Research has demonstrated that meglumine markedly improves the aqueous solubility of TPM, outperforming other solubilizing agents like sulfobutylether-β-cyclodextrin . This enhancement is crucial for developing easy-to-use intravenous formulations of TPM, particularly beneficial in emergency situations like status epilepticus where rapid drug delivery is essential .
Contrast Agents
Meglumine is a component of contrast media used in magnetic resonance imaging (MRI). For instance, gadoterate meglumine is employed to enhance the visibility of internal structures during MRI scans .
Safety Profile of Gadoterate Meglumine
A comprehensive review of clinical trials, postmarketing studies, and pharmacovigilance data indicates a very low incidence of adverse drug reactions (ADRs) with gadoterate meglumine. This supports its favorable benefit-risk ratio .
Therapeutic Potential
Metabolic Syndrome and Diabetes
Preclinical studies suggest that meglumine may have protective effects against features of metabolic syndrome and diabetes .
Oral administration of meglumine has shown promise in improving glycemic control, reducing plasma and liver triglycerides, and ameliorating diabetic nephropathy in murine models .
Meglumine increases steady-state SNARK levels, an AMPK-related enzyme, which may contribute to improved glucose uptake by the liver and muscle .
Case Study: Effects on Diabetic Mice
In a study using KK.Cg-Ay/J mice (a model for type II diabetes), meglumine treatment led to better glucose tolerance, lower fasting glucose levels, and reduced triglyceride levels in the liver and blood serum . The study also found that meglumine lessened the severity of nephropathy associated with diabetes, as evidenced by lower kidney weights and improved kidney pathology scores .
Leishmaniasis Treatment
Meglumine antimoniate is a primary medication for treating leishmaniasis, a parasitic disease . Studies have explored the effectiveness of shorter treatment durations with meglumine antimoniate in regions with low resistance to the drug .
In combination with β-cyclodextrin, meglumine antimoniate has shown enhanced antimony flux across the skin, suggesting improved drug delivery and absorption .
Efficacy of Short-Course Treatment
Research in Iran indicated that treating visceral leishmaniasis (VL) with meglumine antimoniate for one week after defervescence was non-inferior to the standard 28-day course. This shorter treatment duration could reduce the overall treatment burden and potential side effects for patients .
Other Applications
Visceral Leishmaniasis Treatment
Meglumine antimoniate is the first-line treatment for visceral leishmaniasis . A study evaluated the effectiveness of a shorter treatment duration in regions with low levels of resistance to Glucantime, revealing that a one-week treatment after defervescence was non-inferior to the standard 28-day course for patients who responded to antimonial therapy .
Cost-Effectiveness Analysis
A study on the cost-effectiveness of meglumine antimoniate versus miltefosine for treating cutaneous leishmaniasis (CL) employed a Monte Carlo simulation model to compare the outcomes of different treatment interventions .
Mécanisme D'action
Meglumine exerts its effects primarily through its interaction with other molecules. In contrast media, meglumine enhances the solubility and stability of iodinated compounds, facilitating their use in imaging techniques. The molecular targets and pathways involved include the stabilization of active pharmaceutical ingredients and the enhancement of their bioavailability .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Contrast Media Agents
Meglumine-based ionic contrast media are compared with non-ionic and alternative ionic agents (Table 1):
Key Insight: Non-ionic agents (e.g., iohexol) generally offer better safety, while meglumine complexes balance efficacy with tolerability in specialized applications .
Antileishmanial Agents
Meglumine antimoniate (MA) is compared with other antileishmanial compounds (Table 2):
Key Insight : MA-β-cyclodextrin enhances oral bioavailability and potency, addressing MA’s limitations in systemic distribution .
Anti-inflammatory and Analgesic Agents
In veterinary medicine, meglumine-containing analgesics are compared with NSAIDs (Table 3):
Key Insight : Flunixin meglumine offers potent analgesia but requires careful renal monitoring .
Excipient and Metabolic Effects
Compared to sorbitol, meglumine demonstrates unique advantages:
Activité Biologique
Meglumine is a compound primarily known for its role as an excipient in pharmaceuticals, particularly in enhancing drug solubility and absorption. However, emerging research has begun to unveil its potential biological activities, particularly in metabolic regulation, anti-inflammatory effects, and muscle function enhancement. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of meglumine.
-
Oxidative Stress Reduction :
In vitro studies indicate that meglumine can mitigate oxidative damage in human fibroblasts under high-glucose conditions, promoting cell survival and migration. This effect is attributed to its structural similarity with sorbitol, which stimulates SNARK (Ste20/Snark-related kinase) levels, enhancing glucose uptake in muscle cells . -
Glycemic Control :
Preclinical studies have demonstrated that long-term administration of meglumine improves glycemic control and reduces plasma triglycerides in diabetic mouse models (KK.Cg-Ay/J). Mice treated with 18 mM of meglumine exhibited significant improvements in metabolic parameters compared to untreated controls . -
Anti-inflammatory Effects :
High-dose oral administration of meglumine has shown promise in reducing pro-inflammatory cytokines and cell adhesion molecules in activated monocytes. This suggests a potential role in managing inflammatory conditions .
Table 1: Summary of Key Studies on Meglumine
| Study | Objective | Findings | Model |
|---|---|---|---|
| PLOS ONE (2014) | Assess effects on metabolic syndrome | Meglumine increased SNARK expression and improved muscle function | Murine C2C12 myoblasts |
| PLOS ONE (2019) | Evaluate anti-inflammatory properties | Reduced secretion of inflammatory markers; no adverse effects on longevity | Swiss mice |
| PLOS ONE (2024) | Meta-analysis on Ginkgolide Meglumine efficacy | Improved clinical outcomes in acute ischemic stroke patients | 2362 patients across 25 studies |
| PubMed (2017) | Safety profile of gadoterate meglumine | Excellent safety record; low incidence of adverse events | 35,499 patients undergoing MRI |
Clinical Applications
- Diabetes Management : The ability of meglumine to enhance glucose uptake and improve metabolic parameters positions it as a potential adjunct therapy for diabetes management.
- Inflammatory Disorders : Its anti-inflammatory properties suggest possible applications in treating conditions characterized by chronic inflammation.
- Muscle Function : The stimulation of SNARK may also indicate benefits for muscle stamina and function, particularly in populations at risk for metabolic disorders.
Safety Profile
Recent observational studies have indicated that the safety profile of gadoterate meglumine (a derivative used as a contrast agent) is robust, with minimal adverse effects reported among a large cohort. Serious adverse events were rare, reinforcing the compound's safety for clinical use .
Q & A
Q. How can researchers address variability in Meglumine’s efficacy across different experimental models of diabetes mellitus?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
